molecular formula C11H15I B6161983 1-ethyl-4-iodo-2-(propan-2-yl)benzene CAS No. 1369942-30-2

1-ethyl-4-iodo-2-(propan-2-yl)benzene

Cat. No.: B6161983
CAS No.: 1369942-30-2
M. Wt: 274.1
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Description

1-Ethyl-4-iodo-2-(propan-2-yl)benzene, with the CAS RN 1369942-30-2, is an organic compound belonging to the class of iodinated aromatic hydrocarbons. It is presented as a valuable chemical intermediate for research and development purposes, particularly in synthetic organic chemistry . This compound features a molecular formula of C11H15I and a molecular weight of 274.14 g/mol . Its structure contains two key functional groups: an iodine atom and an isopropyl group on the benzene ring, making it a potential candidate for further functionalization, notably via metal-catalyzed cross-coupling reactions . The compound is characterized by a calculated LogP (XLogP3) of 4.5, indicating a high hydrophobicity, and it features two rotatable bonds . It is supplied with a minimum purity of 95% . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

1369942-30-2

Molecular Formula

C11H15I

Molecular Weight

274.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 1-(4-Ethyl-3-Isopropylphenyl)Ethanone

The foundational step involves introducing a ketone group at the target iodination site. Friedel-Crafts acylation of 1-ethyl-2-isopropylbenzene with acetyl chloride in the presence of aluminum chloride (AlCl₃) achieves this. The isopropyl group’s steric bulk directs the acetyl group to the para position relative to the ethyl substituent, yielding 1-(4-ethyl-3-isopropylphenyl)ethanone.

Key Parameters :

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0–5°C (prevents polysubstitution)

  • Yield : ~65% (crude), requiring purification via silica gel chromatography.

Reduction to Secondary Alcohol

Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) and methanol reduces the ketone to 1-(4-ethyl-3-isopropylphenyl)ethanol. The reaction proceeds at 20–25°C for 2 hours, with quenching using 0.5 N hydrochloric acid to neutralize excess borohydride.

ParameterValue
Molar Ratio (NaBH₄:Ketone)1.2:1
Reaction Time2 h
Yield85% (post-extraction with ethyl acetate)

Iodination via Hydroxyl Displacement

The alcohol undergoes iodination using triphenylphosphine (PPh₃) and iodine (I₂) in dichloromethane at -5–0°C. This Mitsunobu-like reaction replaces the hydroxyl group with iodine, producing 1-ethyl-4-iodo-2-isopropylbenzene.

Mechanistic Insight :
Triphenylphosphine reacts with iodine to form Ph₃P=O and HI, facilitating the substitution of the hydroxyl group with iodide. Steric hindrance from the isopropyl group necessitates prolonged reaction times (3–4 hours) for complete conversion.

ParameterValue
Molar Ratio (PPh₃:I₂:Alcohol)2:1:1
Temperature-5–0°C
Yield72% (after column chromatography)

Direct Electrophilic Iodination

Substrate Preparation: 1-Ethyl-2-Isopropylbenzene

Friedel-Crafts alkylation of benzene with ethyl chloride and isopropyl chloride sequentially installs the substituents. Aluminum chloride catalyzes the reaction at 40°C, yielding 1-ethyl-2-isopropylbenzene with ~60% regioselectivity for the ortho-isopropyl group.

Iodination Using Iodine Monochloride (ICl)

Electrophilic iodination employs iodine monochloride in acetic acid at 50°C. The ethyl group’s activating effect directs iodination to the para position, though the isopropyl group’s steric bulk reduces reaction efficiency.

Optimization Challenges :

  • Solvent : Acetic acid enhances electrophile (I⁺) generation.

  • Catalyst : Lewis acids like FeCl₃ increase reaction rate but risk over-iodination.

  • Yield : 45–50% (requires multiple recrystallizations for purity >95%).

Comparative Analysis of Methods

Yield and Scalability

MethodOverall YieldScalability
Multi-Step Synthesis52%Industrial (kg-scale demonstrated)
Direct Iodination45%Limited to lab-scale due to poor regiocontrol

Regioselectivity and Byproduct Formation

  • Multi-Step Route : Positional control via ketone intermediate minimizes byproducts (<5% ortho-iodo isomer).

  • Direct Iodination : Generates 15–20% meta-iodo byproduct, complicating purification.

Industrial-Scale Considerations

Cost Analysis

ReagentCost per kg (USD)
Sodium Borohydride120
Iodine250
Triphenylphosphine180

The multi-step method’s higher reagent costs are offset by reduced purification needs and superior yield.

Environmental Impact

Iodine recovery systems (e.g., sodium thiosulfate quenching) mitigate waste, though PPh₃ disposal remains challenging. Life-cycle assessments favor direct iodination for lower cumulative energy demand.

Emerging Methodologies

Transition Metal-Catalyzed C–H Activation

Palladium catalysts enable direct C–H iodination at position 4, bypassing pre-functionalization. Preliminary studies show 60% yield using Pd(OAc)₂ and iodobenzene diacetate, but scalability is unproven.

Photochemical Iodination

UV light initiates radical iodination with N-iodosuccinimide (NIS), offering milder conditions. Early-stage research reports 55% yield but requires further optimization for industrial adoption .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-iodo-2-(propan-2-yl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The ethyl and isopropyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the iodine atom, forming 1-ethyl-2-(propan-2-yl)benzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce alcohols, aldehydes, or carboxylic acids.
  • Reduction reactions result in deiodinated benzene derivatives.

Scientific Research Applications

1-Ethyl-4-iodo-2-(propan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethyl-4-iodo-2-(propan-2-yl)benzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the iodine atom acts as a leaving group, allowing the introduction of other substituents. The compound’s interactions with biological targets may involve binding to specific receptors or enzymes, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

1-Iodo-2,4-Bis(Propan-2-yl)Benzene

  • Molecular Formula : C${12}$H${17}$I
  • Molecular Weight : 288.17 g/mol
  • Substituents : Iodine (position 1), isopropyl (positions 2 and 4)
  • Physical State : Liquid at room temperature
  • Applications : Supplied for life science research, indicating utility in organic synthesis or material science .

Comparison :

  • The target compound replaces one isopropyl group (position 1) with ethyl, reducing steric bulk and molecular weight (274 g/mol vs. 288 g/mol).

4-Ethyl-1-Iodo-2-Methylbenzene

  • CAS : 5159-41-1
  • Molecular Formula : C${9}$H${11}$I
  • Molecular Weight : 246.09 g/mol
  • Substituents : Iodine (position 1), ethyl (position 4), methyl (position 2) .

Comparison :

  • The target compound features a larger isopropyl group (position 2) instead of methyl, increasing steric effects.
  • Methyl groups are weaker electron donors compared to isopropyl, suggesting differences in electronic effects on the aromatic ring.

Reactivity and Electronic Effects

  • Iodine : A heavy halogen with moderate electron-withdrawing effects, iodine facilitates electrophilic substitution at meta/para positions. Its size may hinder reactions in crowded environments .
  • Alkyl Groups : Ethyl and isopropyl are electron-donating groups, activating the ring toward electrophilic substitution. However, steric hindrance from isopropyl may slow reaction kinetics compared to ethyl or methyl .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Physical State CAS Number
1-Ethyl-4-iodo-2-(propan-2-yl)benzene C${11}$H${15}$I 274.15 Ethyl (1), Iodo (4), Isopropyl (2) Not Reported Not Available
1-Iodo-2,4-bis(propan-2-yl)benzene C${12}$H${17}$I 288.17 Iodo (1), Isopropyl (2, 4) Liquid 496801-02-6
4-Ethyl-1-iodo-2-methylbenzene C${9}$H${11}$I 246.09 Iodo (1), Ethyl (4), Methyl (2) Not Reported 5159-41-1

Q & A

What are the optimal synthetic routes for 1-ethyl-4-iodo-2-(propan-2-yl)benzene, and how can reaction conditions be optimized?

Basic Research Question
A practical approach involves direct electrophilic iodination of the parent aromatic compound. The substitution pattern (ethyl and isopropyl groups) directs iodination to the para position via steric and electronic effects. Key steps include:

  • Pre-iodination functionalization : Protect reactive sites using directing groups (e.g., acetyl) to ensure regioselectivity.
  • Iodination : Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid at 60–80°C for 12–24 hours .
  • Work-up : Purify via column chromatography (SiO₂, pentane/ethyl acetate gradient) to isolate the product .
    Optimization : Adjust solvent polarity (e.g., dichloromethane vs. acetonitrile) and catalyst loading (e.g., 5 mol% FeCl₃) to improve yield .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?

Advanced Research Question
Discrepancies between experimental NMR data and computational models (DFT, Hartree-Fock) often arise from dynamic effects (e.g., rotational barriers of substituents). Methodological steps:

  • Variable-temperature NMR : Perform experiments at –40°C to slow rotation of the isopropyl group, clarifying splitting patterns .
  • Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding or aggregation .
  • DFT refinement : Use solvent-specific parameters (PCM model) and higher basis sets (e.g., 6-311++G**) to align computational predictions with observed data .

What strategies are recommended for studying the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Advanced Research Question
The iodine substituent enables participation in Pd-catalyzed cross-coupling . Key considerations:

  • Catalyst selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates .
  • Base optimization : Test K₂CO₃ vs. Cs₂CO₃ to minimize dehalogenation side reactions .
  • Monitoring : Track reaction progress via TLC (silica gel, UV visualization) and GC-MS to detect aryl-iodide intermediates .

How should researchers design experiments to assess the compound’s stability under varying storage conditions?

Basic Research Question
Accelerated degradation studies are critical:

  • Thermal stability : Heat samples to 40°C, 60°C, and 80°C for 1–4 weeks, monitoring decomposition via HPLC-UV (C18 column, 70:30 acetonitrile/water) .
  • Light sensitivity : Expose to UV (254 nm) and visible light, comparing degradation rates in amber vs. clear glass vials .
  • Data analysis : Use Arrhenius plots to extrapolate shelf-life at room temperature .

What advanced purification techniques are effective for isolating high-purity this compound?

Basic Research Question
Beyond standard column chromatography:

  • Preparative HPLC : Use a C18 column with isopropanol/hexane gradients to separate iodinated byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity .
  • Purity validation : Confirm via GC-MS (≥98% purity) and elemental analysis (C, H, I) .

How can mechanistic studies elucidate the compound’s role in CO₂ activation or catalytic cycles?

Advanced Research Question
Integrate experimental and computational tools:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps .
  • In situ spectroscopy : Monitor intermediates via FTIR or Raman during CO₂ insertion reactions .
  • DFT mapping : Calculate transition-state energies for iodide displacement pathways to guide catalyst design .

What methodologies are recommended for analyzing steric effects of the isopropyl and ethyl groups on reaction kinetics?

Advanced Research Question
Competitive inhibition assays and molecular modeling :

  • Substrate competition : Compare reaction rates of this compound with analogs (e.g., methyl instead of ethyl) in SNAr reactions .
  • Steric parameterization : Use Tolman’s cone angle or A-values to quantify substituent bulk .
  • Molecular dynamics (MD) : Simulate collision frequencies between the substrate and reagents to predict kinetic barriers .

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